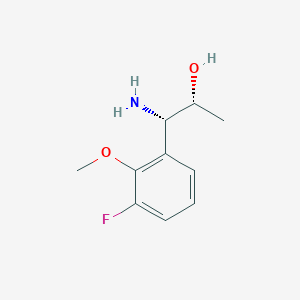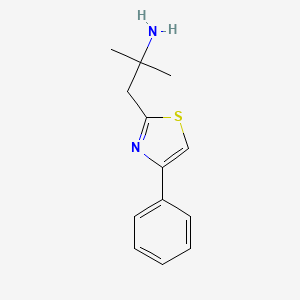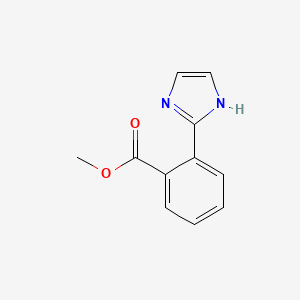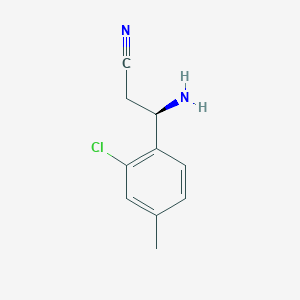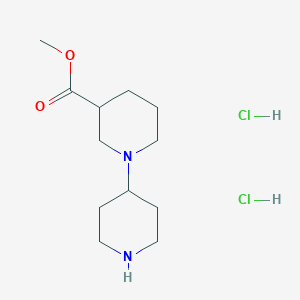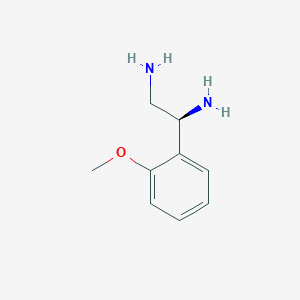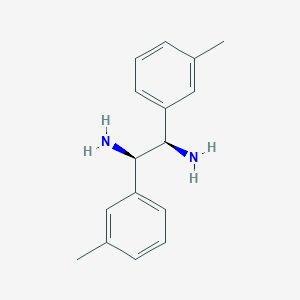
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 4-methoxyphenyl groups attached to a 2-ethenylbenzene-1,4-dicarboxylate core, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-ethenylbenzene-1,4-dicarboxylic acid.
Esterification: The 4-methoxyphenol undergoes esterification with 2-ethenylbenzene-1,4-dicarboxylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the ethenyl group to an ethyl group.
Substitution: Introduction of halogen or nitro groups on the phenyl rings.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers.
Mécanisme D'action
The mechanism of action of Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: this compound, this compound, and this compound.
Uniqueness: The presence of the 4-methoxyphenyl groups and the ethenylbenzene core provides unique electronic and steric properties, making it distinct from other compounds with similar structures.
Propriétés
Numéro CAS |
216431-30-0 |
|---|---|
Formule moléculaire |
C24H20O6 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H20O6/c1-4-16-15-17(23(25)29-20-10-6-18(27-2)7-11-20)5-14-22(16)24(26)30-21-12-8-19(28-3)9-13-21/h4-15H,1H2,2-3H3 |
Clé InChI |
LVNVIDBDXKIADL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)OC)C=C |
Numéros CAS associés |
216431-31-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


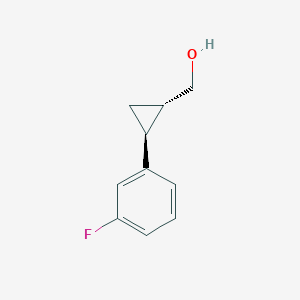
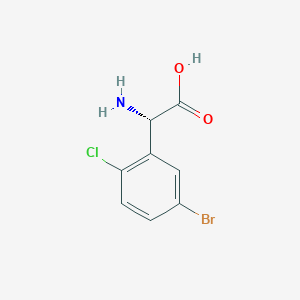

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
